Adenine-15N5

Stable Isotope Dilution Mass Spectrometry LC-MS Quantitative Bioanalysis

Choose Adenine-15N5 when your quantitative LC-MS/MS method demands an internal standard that exactly co-elutes with endogenous adenine yet is unambiguously resolved by a +5 Da mass shift. Unlike deuterated or 13C analogs, this uniformly 15N-labeled adenine eliminates chromatographic isotope effects and matrix-related ion suppression, ensuring absolute quantification at nano-molar detection limits. Essential for clinical biomarker validation, cancer metabolism flux studies, and environmental DNA replication assays. Insist on ≥98 atom% 15N enrichment to prevent signal overlap with endogenous isotopologues.

Molecular Formula C5H5N5
Molecular Weight 140.09 g/mol
Cat. No. B12378610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine-15N5
Molecular FormulaC5H5N5
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1,7+1,8+1,9+1,10+1
InChIKeyGFFGJBXGBJISGV-CIKZIQIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenine-15N5: Quantifiable Differentiation of the 15N5-Labeled Purine Base for Analytical Method Development and Metabolic Tracing


Adenine-15N5 is a stable isotope-labeled analog of adenine, a fundamental purine nucleobase in DNA and RNA, wherein all five nitrogen atoms (N1, N3, N7, N9, and the exocyclic amino group) are uniformly enriched with the stable isotope 15N (atomic mass 15) . This labeling results in a nominal mass shift of +5 Da relative to unlabeled adenine (135.13 → 140.13 Da, free base), enabling precise mass spectrometric differentiation and absolute quantification using stable isotope dilution methods . Its primary utility lies in analytical chemistry and biochemical research as an internal standard and metabolic tracer, not as a therapeutic agent . The compound is commercially available with isotopic enrichment specifications (typically ≥98 atom% 15N) and chemical purity (≥95% to ≥98%), ensuring reliability for demanding quantitative applications [1].

Why Adenine-15N5 Cannot Be Substituted by Unlabeled or Differentially Labeled Adenine Analogs in Quantitative LC-MS and Metabolic Flux Studies


Generic substitution of Adenine-15N5 with unlabeled adenine, 13C-labeled adenine, or even 2H-labeled adenine is precluded by the specific analytical and experimental requirements of stable isotope-based methods. The fundamental principle of Stable Isotope Dilution Mass Spectrometry (SIDMS) demands an internal standard that is chemically identical to the analyte but distinguishable by mass . Unlabeled adenine fails this criterion, as it cannot be resolved from endogenous adenine by mass spectrometry [1]. While 13C or 2H labels also induce a mass shift, they exhibit different chromatographic behaviors and ionization efficiencies compared to 15N, leading to inaccurate quantification due to matrix effects and retention time shifts [2]. Furthermore, in metabolic tracing experiments, the specific incorporation of the 15N label into downstream metabolites (e.g., cytokinins, nucleotides) provides a unique isotopic signature that is essential for pathway elucidation and flux analysis; a 13C or 2H label would alter the metabolic fate and cannot be used interchangeably [3][4]. Therefore, for applications requiring precise quantification of adenine or tracking its nitrogen atoms through biochemical pathways, Adenine-15N5 is not a commodity that can be replaced by other labeled or unlabeled forms.

Quantitative Evidence Guide for Adenine-15N5: Comparator-Based Performance Metrics in Analytical and Tracing Applications


Mass Shift and Isotopic Purity Enable Reliable Quantification of Adenine in Biological Matrices via LC-MS

Adenine-15N5 provides a predictable nominal mass increase of 5 Da relative to unlabeled adenine (135.13 → 140.13 Da for the free base), enabling unambiguous differentiation by mass spectrometry . This mass shift is critical for stable isotope dilution mass spectrometry (SIDMS), where the labeled analog serves as an internal standard . The minimum isotopic enrichment specified by vendors (e.g., ≥98 atom% 15N) ensures that the signal from the labeled compound is predominantly at the expected m/z, minimizing cross-talk with the unlabeled analyte channel [1]. This purity metric directly impacts the accuracy and precision of quantitative assays, as lower enrichment would necessitate complex isotopic correction calculations [2]. In contrast, unlabeled adenine cannot be distinguished from endogenous analyte, and 13C-labeled adenine (e.g., Adenine-13C5,15N5) introduces a larger mass shift but may exhibit different ionization efficiency .

Stable Isotope Dilution Mass Spectrometry LC-MS Quantitative Bioanalysis

Vendor-Specified Isotopic Enrichment and Chemical Purity Metrics for Adenine-15N5

Vendor specifications for Adenine-15N5 provide quantitative benchmarks for isotopic enrichment and chemical purity, which are critical for method validation and ensuring reproducible results. Alsachim specifies a minimum isotopic enrichment of 98% 15N and a minimum chemical purity of 98% for [15N]-Adenine (Product M337) [1]. Similarly, MuseChem lists a purity of ≥95% for Adenine Hydrochloride-15N5 (Cat. C000023), where all five nitrogen atoms are enriched with 15N . MedChemExpress offers Adenine-15N5 with 95.0% purity (Cat. HY-B0152S4) . These specifications are comparable to those for other high-purity stable isotope-labeled compounds but are notably higher than typical unlabeled adenine reagents (often ≥99% purity but without isotopic labeling), highlighting the stringent quality control required for isotopically labeled standards. The high 15N enrichment minimizes the presence of unlabeled or partially labeled species, reducing the need for complex isotopic correction in quantitative MS workflows [2].

Isotopic Enrichment Chemical Purity Quality Control

Metabolic Incorporation of [15N5]Adenine into Cytokinins in Plant Tissues Quantified by GC-MS

In a study by Palni et al. (1987), the metabolic incorporation of [15N5]adenine into endogenous cytokinins was quantified in Datura innoxia crown gall tissue using GC-MS [1]. After 8 hours of incubation, the incorporation levels of the [15N5]adenine label into specific cytokinin metabolites, expressed as a percentage of the endogenous cytokinins, were: zeatin (1.0%), zeatin riboside (1.5%), and zeatin riboside 5′-phosphate (10.2%) [2]. These results were consistent with parallel experiments using [U-14C]adenine, validating the use of the 15N label as a non-radioactive tracer for cytokinin biosynthesis [3]. This study demonstrates the utility of Adenine-15N5 in tracking the fate of the adenine moiety and its nitrogen atoms in complex biological systems, offering a distinct advantage over unlabeled adenine, which cannot provide such pathway-specific information [4].

Plant Physiology Cytokinin Biosynthesis Metabolic Tracing

Radioisotope-Free Quantification of Bacterial Production Using [15N5]-2′-Deoxyadenosine and LC-MS

Tsuchiya et al. (2015) developed a novel radioisotope-free method for measuring bacterial production in aquatic environments using [15N5]-2′-deoxyadenosine (a derivative of Adenine-15N5) as a tracer, analyzed by LC-MS [1]. The study demonstrated that the 15N-dA method could accurately predict DNA synthesis rates measured by the conventional [3H]thymidine method, a standard radioisotope assay [2]. The use of a stable isotope-labeled precursor eliminates the need for handling and disposal of radioactive materials, while maintaining the sensitivity required for environmental microbiology studies [3]. This approach highlights the unique advantage of Adenine-15N5 and its derivatives over unlabeled deoxyadenosine, which cannot provide a quantifiable signal for DNA synthesis rate measurement, and over radioactive tracers, which pose safety and logistical challenges [4].

Microbial Ecology Bacterial Production Non-Radioactive Tracer

Differential Ionization and Chromatographic Behavior of 15N-Labeled vs. Unlabeled Adenine in LC-MS

While Adenine-15N5 is chemically identical to unlabeled adenine, the presence of the heavier 15N isotope can subtly influence its behavior in LC-MS analysis. Studies with 15N-labeled nucleosides have demonstrated that the labeled and unlabeled species co-elute under standard reversed-phase chromatographic conditions, as the isotopic substitution does not significantly alter hydrophobicity [1]. However, the ionization efficiency in electrospray ionization (ESI) can differ slightly due to changes in proton affinity or gas-phase basicity [2]. This effect is generally minimal for 15N substitution compared to 2H (deuterium) labeling, which can cause significant retention time shifts and ionization suppression [3]. Therefore, Adenine-15N5 is a preferred internal standard over deuterated adenine for accurate quantification, as it minimizes matrix effects and provides a more consistent response factor across a range of sample matrices . The mass shift of +5 Da also ensures that the isotopic cluster of the internal standard does not overlap with the analyte's isotopic peaks, simplifying data analysis .

LC-MS Ionization Efficiency Chromatographic Separation

Application of Adenine-15N5 in High-Resolution FTICR-MS for Nucleotide Analysis

A study utilizing direct-infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) demonstrated the analysis of isotopically enriched isotopologues of nucleotides, including those derived from 15N-labeled precursors like Adenine-15N5 [1]. The ultra-high mass resolution and accuracy of FTICR-MS enabled the unambiguous assignment of all phosphorylated forms of adenine nucleotides (AMP, ADP, ATP) and their 15N-labeled counterparts in complex mixtures [2]. This capability is crucial for stable isotope-resolved metabolomics, where the precise mass of each isotopologue must be determined to quantify metabolic fluxes [3]. The use of Adenine-15N5 as a tracer in such high-resolution MS workflows provides a distinct advantage over lower-resolution instruments, allowing for the differentiation of isotopologues that differ by only a few millidaltons [4].

FTICR-MS Nucleotide Metabolism Isotopologue Analysis

Optimal Application Scenarios for Adenine-15N5: Leveraging Quantifiable Differentiation in Analytical and Biological Research


Absolute Quantification of Adenine in Biological Fluids for Pharmacokinetic and Disease Biomarker Studies

Scenario: A clinical pharmacology laboratory requires accurate measurement of adenine concentrations in human plasma or urine to support pharmacokinetic studies or to validate adenine as a potential disease biomarker. Adenine-15N5 is used as an internal standard in a validated LC-MS/MS method. The +5 Da mass shift ensures baseline separation from endogenous adenine, and the high isotopic enrichment (≥98 atom% 15N) minimizes isotopic overlap . This approach corrects for matrix effects and variability in sample preparation, enabling precise quantification with limits of detection at the nano-molar level, as demonstrated for adenine in saliva and urine using similar SPE-LC-MS/MS methods [1].

Metabolic Flux Analysis of Purine Nucleotide Biosynthesis in Cancer Cells

Scenario: A cancer biology research group aims to quantify the flux of nitrogen through the purine nucleotide synthesis pathway in tumor cells to understand metabolic adaptations and identify therapeutic targets. Cells are cultured with [15N5]adenine as a tracer. Incorporation of the 15N label into downstream metabolites (AMP, ADP, ATP, NAD+, etc.) is measured using high-resolution mass spectrometry (e.g., FTICR-MS or Orbitrap) [2]. The specific mass increase of +5 Da allows for the unambiguous identification and relative quantification of 15N-labeled isotopologues, providing insights into pathway activity and enzyme kinetics that are unattainable with unlabeled adenine [3].

Non-Radioactive Measurement of DNA Synthesis in Environmental Microbiology

Scenario: An environmental microbiology field station needs to assess bacterial production rates in lake water samples without the logistical and safety constraints of handling radioactive isotopes. [15N5]-2′-deoxyadenosine, synthesized from Adenine-15N5, is added to water samples, and its incorporation into bacterial DNA is measured by LC-MS after enzymatic digestion to nucleosides [4]. This method provides a direct, quantifiable measure of DNA replication, and its results have been validated against the conventional [3H]thymidine incorporation assay, offering a safer and more accessible alternative for aquatic ecosystem studies [5].

Tracing Cytokinin Biosynthesis in Plant Developmental Biology

Scenario: A plant physiology laboratory investigates the role of cytokinin hormones in regulating shoot meristem development. [15N5]adenine is fed to plant tissues or cell cultures, and the incorporation of the 15N label into specific cytokinin species (e.g., zeatin, zeatin riboside, zeatin ribotide) is quantified by GC-MS or LC-MS [6]. This allows researchers to directly measure the rate of cytokinin biosynthesis at different developmental stages or under varying environmental conditions, establishing a cause-and-effect relationship between adenine metabolism and plant growth regulation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenine-15N5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.